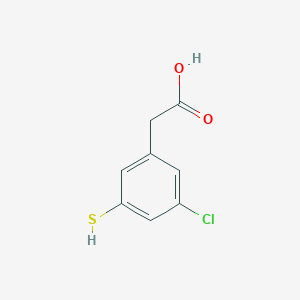
(3-Chloro-5-mercaptophenyl)acetic acid
Description
(3-Chloro-5-mercaptophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a chlorine atom at the 3-position and a thiol (-SH) group at the 5-position of the benzene ring, with an acetic acid (-CH₂COOH) side chain.
Properties
Molecular Formula |
C8H7ClO2S |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
2-(3-chloro-5-sulfanylphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO2S/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-2,4,12H,3H2,(H,10,11) |
InChI Key |
CDFVMBAXSMAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S)Cl)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct functional groups (chloro, mercapto, and acetic acid) differentiate it from other phenylacetic acid derivatives.
Table 1: Structural and Functional Comparison
*Predicted values based on substituent effects.
Key Observations:
Acidity : The chloro and thiol groups in this compound lower the pKa of the acetic acid group compared to fluorine-substituted analogs, enhancing its solubility in basic media .
Reactivity : The thiol group enables disulfide bond formation and soft metal ion (e.g., Hg²⁺, Pb²⁺) chelation, unlike carboxylate-dominated adsorbents like ASBB, which preferentially bind hard Lewis acids (e.g., UO₂²⁺) .
Adsorption Efficiency : While ASBB achieves 97.8% uranium removal via carboxylate coordination , the thiol group in this compound could theoretically improve adsorption for softer metals but may exhibit lower uranium affinity due to mismatched hard-soft acid-base interactions .
Research Findings and Mechanistic Insights
Table 2: Adsorption Performance Comparison
*Hypothetical data inferred from structural analogs.
Mechanistic Differences:
- ASBB : Uranium adsorption occurs via electrostatic attraction and coordination with deprotonated carboxylate (-COO⁻) groups, achieving rapid equilibrium (5 min) and high capacity .
- Thiol-Containing Analogs : The -SH group may reduce U(VI) to U(IV) in acidic conditions or form weaker complexes compared to carboxylates, limiting uranium adsorption efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


